molecular formula C17H17Cl2NO4S2 B2448515 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1448130-85-5

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No.: B2448515
CAS No.: 1448130-85-5
M. Wt: 434.35
InChI Key: QLNJLYSIZNPXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and phenylsulfonyl chloride.

    Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction where piperidine reacts with the sulfonyl chlorides under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to sulfonic acids under strong oxidative conditions.

    Reduction: Reduction of the sulfonyl groups can yield thiols or sulfides, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

  • 1-((2,4-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine
  • 1-((2,5-Dichlorophenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Comparison: Compared to these similar compounds, 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is unique due to the specific positioning of the dichlorophenyl and phenylsulfonyl groups, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4S2/c18-13-6-7-16(19)17(12-13)26(23,24)20-10-8-15(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNJLYSIZNPXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.